![molecular formula C14H11N3OS2 B2966526 N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide CAS No. 373613-15-1](/img/structure/B2966526.png)
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
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Overview
Description
N-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2 (amino group), 4 (thiophen-2-yl), and 5 (benzamide moiety). This structure combines aromatic and heteroaromatic motifs, making it a candidate for diverse biological applications, including kinase inhibition and epigenetic modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Features:
- 1,3-Thiazole Core : Provides rigidity and electronic diversity.
- Thiophen-2-yl (Position 4) : Introduces π-conjugation and lipophilicity.
- Benzamide (Position 5) : Facilitates interactions with enzyme active sites via aromatic stacking or hydrogen bonding.
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Differences
TAK-715 :
- Structural Distinction : Incorporates a pyridine ring and ethyl/methylphenyl groups, enhancing hydrophobic interactions with p38 MAP kinase.
- Activity : Orally bioavailable with anti-inflammatory effects in rheumatoid arthritis (RA) models .
- Safety : MSDS data indicate moderate toxicity, requiring careful handling .
HDAC 2 Ligand (4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide): Structural Distinction: Replaces the thiazole core with a phenyl-thiophene system. Activity: Binds HDAC 2 via hydrogen-bond donor (D4) and acceptor (A2) pharmacophores .
BRAFV600E Inhibitors (b40, b47): Structural Distinction: Thiophen-2-yl directly linked to benzamide without a thiazole. Activity: Selective inhibition of BRAFV600E (submicromolar potency), relevant in melanoma therapy .
Synthetic Intermediate 4ca :
- Structural Distinction : Hydroxy and methoxyphenyl groups increase polarity.
- Utility : Serves as a precursor for more complex derivatives via functional group interconversion .
Computational and Experimental Validation
Biological Activity
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The molecular formula of this compound is C14H10ClN3OS2, with a molecular weight of 335.83 g/mol. It is synthesized through the condensation of thiophene derivatives with thiazole precursors, typically involving reactions under acidic conditions to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to inhibit enzymes crucial for cellular processes, such as topoisomerase II, which is vital for DNA replication. This inhibition can lead to the prevention of cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities are notably lower than those of standard drugs such as itraconazole and fluconazole .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of cellular pathways essential for tumor growth and survival, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 32.6 μg/mL against E. coli .
- Synergistic Effects : Research suggests that combining this compound with other antimicrobial agents may enhance its efficacy through synergistic mechanisms, potentially leading to the development of more effective treatments for resistant strains .
- Cytotoxicity in Cancer Cells : In a series of experiments, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Data Tables
Activity | Target Organism | MIC (μg/mL) | Standard Drug Comparison |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 31.5 | Itraconazole (47.5) |
Antibacterial | Escherichia coli | 32.6 | Streptomycin |
Antifungal | Aspergillus niger | 45.0 | Fluconazole |
Properties
IUPAC Name |
N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c15-14-16-11(10-7-4-8-19-10)13(20-14)17-12(18)9-5-2-1-3-6-9/h1-8H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYBLEVOJLQXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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